3-(Chloromethyl)decane

Description

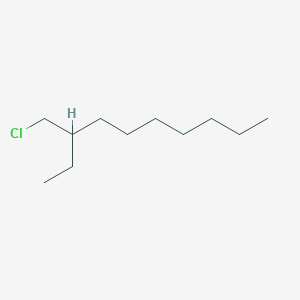

3-(Chloromethyl)decane is a halogenated alkane with the molecular formula C₁₁H₂₁Cl, featuring a chloromethyl (-CH₂Cl) substituent on the third carbon of a decane backbone. The chloromethyl group enables nucleophilic substitution reactions, allowing functionalization at the third carbon position.

Properties

Molecular Formula |

C11H23Cl |

|---|---|

Molecular Weight |

190.75 g/mol |

IUPAC Name |

3-(chloromethyl)decane |

InChI |

InChI=1S/C11H23Cl/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |

InChI Key |

WDYURHSZPBJHSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC)CCl |

Origin of Product |

United States |

Preparation Methods

3-(Chloromethyl)decane can be synthesized through several methods. One common approach involves the chloromethylation of decane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Chemical Reactions Analysis

3-(Chloromethyl)decane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are alcohols, aldehydes, carboxylic acids, and decane .

Scientific Research Applications

3-(Chloromethyl)decane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: In biological research, it can be used to study the effects of chlorinated hydrocarbons on living organisms.

Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)decane involves its reactivity due to the presence of the chloromethyl group. This group makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(Chloromethyl)decane with related compounds, highlighting key differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)¹ | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₂₁Cl | 188.73 | ~210–230² | Chloromethyl group on C3 of decane |

| 3-Chlorodecane | C₁₀H₂₁Cl | 176.72 | ~195–205³ | Chlorine directly on C3 of decane |

| 3-Methyldecane | C₁₁H₂₄ | 156.31 | ~190–200⁴ | Methyl branch on C3 of decane |

| 2-Chlorodecane | C₁₀H₂₁Cl | 176.72 | ~195–205³ | Chlorine on C2 of decane |

¹Estimated based on homologous series and substituent effects. ²Higher than decane (174°C) due to increased molecular weight and polarity . ³Chlorinated alkanes typically have higher boiling points than non-halogenated analogs . ⁴Branched alkanes generally have lower boiling points than linear isomers .

Key Observations:

- Chlorine Position : The chloromethyl group in this compound introduces greater steric bulk and reactivity compared to 3-chlorodecane, where chlorine is directly bonded to the carbon. This enhances its utility in substitution reactions .

- Molecular Weight : The addition of a chloromethyl group increases molecular weight by ~32 g/mol compared to 3-methyldecane, affecting solubility and volatility .

- Boiling Point : The compound’s boiling point is expected to exceed that of decane (174°C) and 3-methyldecane (~190°C) due to polar C-Cl interactions .

Biological Activity

3-(Chloromethyl)decane is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and its role in drug synthesis.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group attached to a decane backbone. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several pathogens. The presence of the chloromethyl group enhances its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella enterica | 64 µg/mL |

Cytotoxic Effects

Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines. In vitro studies have reported the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 25 |

| HeLa (cervical cancer) | 30 |

These findings suggest that the compound could be further explored for its anticancer potential.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the chloromethyl group plays a crucial role in disrupting cellular membranes and interfering with essential metabolic processes within microbial and cancer cells.

Case Studies

- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical institute demonstrated that formulations containing this compound significantly inhibited the growth of E. coli and S. aureus. The study emphasized the compound's potential as a lead candidate for developing new antimicrobial agents.

- Cytotoxicity : In another investigation, the effects of this compound on HeLa cells were assessed. The results indicated dose-dependent cytotoxicity, prompting further exploration into its mechanisms and potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.